Brexpiprazole is a chemical compound that has garnered significant attention in scientific research for its unique properties and potential applications. [] Classified as a serotonin-dopamine activity modulator (SDAM), it plays a crucial role in modulating the intricate balance of serotonin and dopamine signaling in the brain. [] This modulation makes it a subject of interest in various research areas, particularly those related to neurotransmission and its associated physiological effects. []
Brexpiprazole was developed by Otsuka Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2015. It is classified under the category of atypical antipsychotics, which are known for their efficacy in treating psychiatric disorders with a lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics. The molecular formula of brexpiprazole is C25H27N3O2S, with a molecular weight of 433.57 g/mol .
The synthesis of brexpiprazole involves several steps, beginning with the reaction of 7-(4-chlorobutoxy)quinolin-2(1H)-one with 1-(benzo[b]thiophen-4-yl)piperazine. This process typically employs palladium-catalyzed reactions and various purification techniques to isolate the final product.
One notable method involves a mechanochemical approach, utilizing ball milling to enhance the solubility of brexpiprazole through cocrystallization with coformers like succinic acid and catechol. The optimization of parameters such as milling time, ball size, and rotational speed is crucial for achieving high purity and yield in the cocrystallization process .
Brexpiprazole features a complex molecular structure that includes a quinolinone core linked to a piperazine moiety. The structural integrity is critical for its pharmacological activity, particularly its interaction with serotonin and dopamine receptors.
Brexpiprazole undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Brexpiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing 5-HT2A receptors. This unique mechanism contributes to its therapeutic effects in treating schizophrenia and depression.
Brexpiprazole exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 433.57 g/mol |
Melting Point | Not specified |
Solubility | Low in water |
Brexpiprazole is primarily utilized in clinical settings for:
Clinical trials have demonstrated brexpiprazole's effectiveness, with response rates significantly higher than placebo groups. Its tolerability profile is favorable, showing lower discontinuation rates due to adverse events compared to other antipsychotics .
Brexpiprazole functions as a serotonin-dopamine activity modulator (SDAM), characterized by its dual partial agonist activity at key central nervous system receptors. It exhibits high-affinity binding to serotonin 5-HT₁A receptors (Ki = 0.12 nM) and dopamine D₂ receptors (Ki = 0.30 nM), with intrinsic activities of ~60% and ~45%, respectively [1] [6] [9]. This pharmacodynamic profile enables brexpiprazole to stabilize neurotransmission in a context-dependent manner:
Compared to aripiprazole, brexpiprazole demonstrates 10-fold stronger 5-HT₁A partial agonism and lower intrinsic activity at D₂ receptors (45% vs. 60+% for aripiprazole) [3] [9]. This translates to reduced risk of activation-related adverse effects (e.g., akathisia) while potentially enhancing anxiolytic and antidepressant efficacy via prefrontal dopamine and glutamate release [7] [9]. Synergistic 5-HT₁A agonism and 5-HT₂A antagonism also promote neurite outgrowth in PC12 cells, a mechanism linked to synaptic plasticity that is blocked by 5-HT₁A antagonists and IP₃ receptor inhibitors [7].
Table 1: Receptor Binding and Functional Profile of Brexpiprazole
Receptor | Binding Affinity (Ki, nM) | Intrinsic Activity (%) | Primary Action |
---|---|---|---|
5-HT₁A | 0.12 | ~60% | Partial agonist |
D₂ | 0.30 | ~45% | Partial agonist |
5-HT₂A | 0.47 | - | Antagonist |
5-HT₂B | 1.9 | - | Antagonist |
5-HT₇ | 3.7 | - | Antagonist |
Beyond monoaminergic targets, brexpiprazole interacts with adrenergic, histaminergic, and muscarinic receptors, influencing its clinical effects:
Table 2: Select Receptor Affinities of Brexpiprazole vs. Comparators
Receptor | Brexpiprazole (Ki, nM) | Aripiprazole (Ki, nM) | Cariprazine (Ki, nM) |
---|---|---|---|
α₁A | 3.8 | 57 | 6.88 |
α₂C | 0.59 | 37.9 | ? |
H₁ | 19 | 61 | 23.2 |
M₁ | >1,000 | >1,000 | >1,000 |
Data synthesized from [3] [6].
Brexpiprazole displays distinct signaling properties across dopamine receptor subtypes:
Direct evidence for NMDA receptor modulation by brexpiprazole is limited, but mechanistic studies suggest indirect glutamatergic influence:
Table 3: Neurotransmitter Systems Modulated by Brexpiprazole
System | Primary Receptors | Functional Outcome |
---|---|---|
Serotonin | 5-HT₁A (partial agonist) | Anxiolytic, procognitive, antidepressant |
5-HT₂A/2B/7 (antagonist) | Antipsychotic, anti-akathisia | |
Dopamine | D₂/D₃ (partial agonist) | Antipsychotic, stabilizes mood |
Glutamate | Indirect via 5-HT/D₁ | Enhanced plasticity, cognition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7